1-Chloro-5-methoxy-2,3-dimethylpentane
Description
1-Chloro-5-methoxy-2,3-dimethylpentane (C₈H₁₅ClO) is a branched alkane derivative featuring a chlorine atom at position 1, a methoxy group at position 5, and methyl substituents at positions 2 and 3. The dimethylpentane backbone is associated with flammability and moderate toxicity, as seen in 2,3-dimethylpentane (), while chloro and methoxy groups likely enhance polarity and reactivity compared to simpler alkanes .
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-5-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17ClO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
UQVDWZHTUAGFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)C(C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-methoxy-2,3-dimethylpentane can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-2,3-dimethylpentane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Chloro-5-methoxy-2,3-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a building block for the synthesis of polymers or other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-5-methoxy-2,3-dimethylpentane depends on its specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation or reduction reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Chlorinated Alkanes and Alkynes
- 5-Chloro-1-pentyne (C₅H₇Cl): This terminal chloroalkyne (bp 67–69°C at 145 mmHg, density 0.968 g/cm³) shares a chlorine substituent but lacks branching and methoxy groups. Its lower molecular weight (102.56 g/mol) and linear structure result in reduced boiling points compared to branched analogs like 1-Chloro-5-methoxy-2,3-dimethylpentane. Chloroalkynes are typically reactive in Sonogashira couplings, whereas chloroalkanes may undergo nucleophilic substitution .
- 5-Chloro-2-pentanone ethylene ketal (C₇H₁₃ClO₂): With a molecular weight of 164.62 g/mol and density 1.09 g/cm³, this compound demonstrates how ketals (ether-protected ketones) increase molecular complexity and stability. The methoxy group in this compound may similarly enhance solubility in polar solvents .
Branched Alkanes
2,3-Dimethylpentane (C₇H₁₆):
A structural component of the target compound, this alkane is highly flammable (flash point <23°C) and causes central nervous system depression upon inhalation. The addition of chlorine and methoxy groups in this compound is expected to elevate toxicity and reduce volatility .3-Ethyl-2,3-dimethylpentane :
Mentioned in , this constitutional isomer highlights how branching patterns affect physical properties. Increased branching typically lowers boiling points due to reduced surface area for van der Waals interactions .
Methoxy-Substituted Compounds
For example, methoxybenzene (anisole) has a bp of 154°C, significantly higher than toluene (110°C). In this compound, the methoxy group at position 5 may enhance solubility in protic solvents and influence regioselectivity in reactions.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Hazards |
|---|---|---|---|---|---|
| This compound* | C₈H₁₅ClO | 162.66 | ~180–200 (estimated) | ~1.0 (estimated) | Flammable, neurotoxic potential |
| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | 67–69 (at 145 mmHg) | 0.968 | Flammable, reactive |
| 2,3-Dimethylpentane | C₇H₁₆ | 100.20 | ~98–100 | 0.698 | Flammable, CNS depression |
| 5-Chloro-2-pentanone ketal | C₇H₁₃ClO₂ | 164.62 | Not reported | 1.09 | Stable, low acute toxicity |
*Estimated properties based on structural analogs.
Research Findings and Trends
- Reactivity : Chlorine in this compound may favor SN2 reactions, while steric hindrance from dimethyl groups could slow kinetics compared to linear chloroalkanes .
- Safety : The dimethylpentane backbone’s flammability () combined with chloro-methoxy substituents suggests stringent handling requirements, including ventilation and flame avoidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
